molecular formula C9H5BrFN B1374277 6-Bromo-7-fluoroisoquinoline CAS No. 1258833-80-5

6-Bromo-7-fluoroisoquinoline

Cat. No.: B1374277
CAS No.: 1258833-80-5
M. Wt: 226.04 g/mol
InChI Key: SEHPXAKLMRODLS-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance that should be stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of this compound involves modern synthetic methodologies that have been greatly developed over the past decade . These approaches include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system . The InChI code for this compound is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 and a boiling point of 311.8±22.0 °C at 760 mmHg . It is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Antibacterial Properties

6-Bromo-7-fluoroisoquinoline derivatives have been extensively studied for their antibacterial properties. The palladium-catalyzed cross-coupling reaction involving these compounds has led to the discovery of novel quinolones with excellent Gram-positive activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as significant Gram-negative activity. Notably, these compounds demonstrated higher activity against various organisms, including anaerobes and common respiratory pathogens, compared to established antibiotics such as levofloxacin and ciprofloxacin. These findings indicate the potential of this compound derivatives in the development of new antibacterial agents (Hayashi et al., 2002).

Anticancer Potential

Research has also highlighted the anticancer potential of certain quinoline derivatives. For instance, 6-Bromo-5-nitroquinoline exhibited pronounced antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This compound's ability to induce apoptosis in cancer cells underscores its significance in the search for new anticancer drugs (Kul Köprülü et al., 2018).

Photolabile Protecting Group in Biological Applications

This compound derivatives have found applications in the field of photochemistry as well. The synthesis of 8-bromo-7-hydroxyquinoline, a photolabile protecting group for carboxylic acids, has shown greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other photolabile groups. This makes it valuable in caging biological messengers for in vivo studies (Fedoryak & Dore, 2002).

Safety and Hazards

The safety information for 6-Bromo-7-fluoroisoquinoline includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

Fluorinated isoquinolines, such as 6-Bromo-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties . Therefore, future research directions may include further exploration of these properties and the development of new synthetic methodologies .

Mechanism of Action

Target of Action

6-Bromo-7-fluoroisoquinoline is a fluorinated isoquinoline that has been shown to have significant biological activities . The primary target of this compound is 11β-Hydroxydehydrogenase 1 (11β-HSD1) , which catalyzes the transformation of cortisone to cortisol . This enzyme plays a crucial role in the regulation of the glucocorticoid hormone balance in tissues, and its inhibition is a potential therapeutic strategy for the treatment of metabolic disorders such as diabetes .

Mode of Action

It is known that the compound interacts with its target, 11β-hsd1, inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active glucocorticoids in tissues .

Biochemical Pathways

The inhibition of 11β-HSD1 by this compound affects the glucocorticoid pathway . Glucocorticoids are involved in a wide range of physiological processes, including the regulation of metabolism, immune response, and stress response . By reducing the levels of active glucocorticoids, this compound can potentially modulate these processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability .

Result of Action

The inhibition of 11β-HSD1 by this compound leads to a reduction in the levels of active glucocorticoids in tissues . This can potentially modulate various physiological processes regulated by glucocorticoids, including metabolism, immune response, and stress response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Furthermore, the compound’s action can potentially be modulated by factors such as pH and the presence of other substances in the environment . More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

6-Bromo-7-fluoroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and biochemical outcomes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy and altered biochemical outcomes. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with cytochrome P450 enzymes are particularly noteworthy, as they play a crucial role in the metabolism of many drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by multidrug resistance-associated proteins, affecting its distribution and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects .

Properties

IUPAC Name

6-bromo-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHPXAKLMRODLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258833-80-5
Record name 6-bromo-7-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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